1,2-Dichloro-3-fluoro-4-(methylsulfonyl)benzene
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Overview
Description
1,2-Dichloro-3-fluoro-4-(methylsulfonyl)benzene is an aromatic compound with a unique structure that includes chlorine, fluorine, and a methylsulfonyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the electrophilic aromatic substitution reaction, where a benzene derivative undergoes sulfonation followed by chlorination and fluorination .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-fluoro-4-(methylsulfonyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced, leading to different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfone or sulfoxide compounds .
Scientific Research Applications
1,2-Dichloro-3-fluoro-4-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-Dichloro-3-fluoro-4-(methylsulfonyl)benzene exerts its effects involves interactions with specific molecular targets. The presence of electronegative atoms like chlorine and fluorine can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methylsulfonyl group can also play a role in modulating the compound’s chemical properties and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-4-fluoro-3-(methylsulfonyl)benzene
- 1,3-Dichloro-2-[(methylsulfonyl)methyl]benzene
- 1,2-Difluoro-4-(methylsulfonyl)benzene
Uniqueness
1,2-Dichloro-3-fluoro-4-(methylsulfonyl)benzene is unique due to its specific arrangement of chlorine, fluorine, and methylsulfonyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C7H5Cl2FO2S |
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Molecular Weight |
243.08 g/mol |
IUPAC Name |
1,2-dichloro-3-fluoro-4-methylsulfonylbenzene |
InChI |
InChI=1S/C7H5Cl2FO2S/c1-13(11,12)5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 |
InChI Key |
RFBATOGOECFWGY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)F |
Origin of Product |
United States |
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